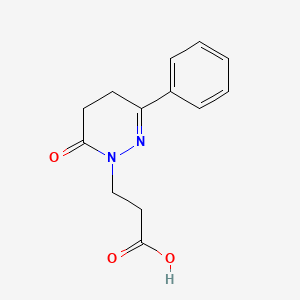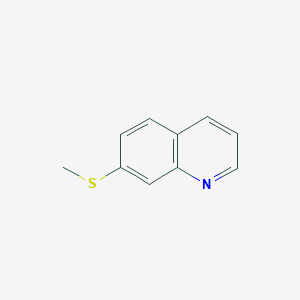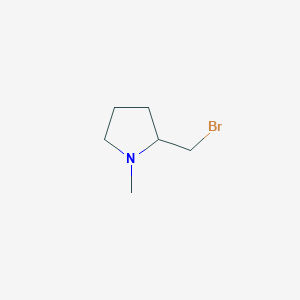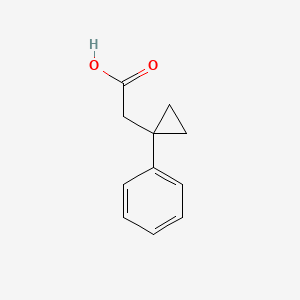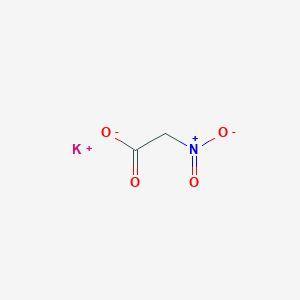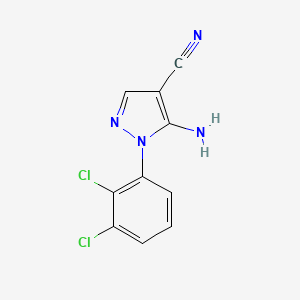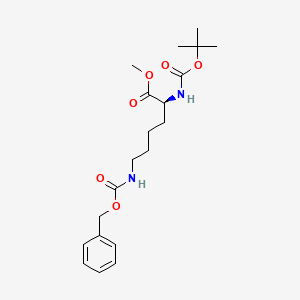
Boc-L-lys(Z)-ome
描述
“Boc-L-lys(Z)-ome” is a derivative of the amino acid lysine, which has been modified with protective groups for use in peptide synthesis . The “Boc” refers to a tert-butyloxycarbonyl group, which is a common protecting group used in organic synthesis. The “Z” refers to a benzyloxycarbonyl group, another common protecting group .
Synthesis Analysis
The synthesis of “this compound” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis process is efficient and can be completed under room temperature conditions for 1–4 hours with yields up to 90% .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the protective groups. The empirical formula is C19H27ClN2O6 and the molecular weight is 414.88 . The structure includes a lysine core with the Boc and Z protective groups attached .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be selectively removed using certain reagents, such as oxalyl chloride in methanol . This deprotection strategy is mild and selective, allowing for the synthesis of a variety of compounds .
Physical and Chemical Properties Analysis
“this compound” has specific physical and chemical properties that make it suitable for use in peptide synthesis. It has an assay of ≥98.0%, an optical activity of [α]20/D −11±1°, c = 2% in DMF, and a melting point of 70-73 °C . It is stored at a temperature of 2-8°C .
科学研究应用
蛋白酶催化的寡聚反应
秦等人(2014 年)探索了蛋白酶催化的 Ne-保护的 L-赖氨酸单体的寡聚反应,包括叔丁氧羰基(Boc)和苄氧羰基(Z)基团。该研究发现,使用包括 Boc 在内的 Ne-保护的 L-赖氨酸单体,得到具有不同平均聚合度 (DPavg) 的寡肽,其根据 pH 值而变化。这项研究提供了对形成链长可控且分散性低的寡(L-赖氨酸)的见解,这有利于生物化学和材料科学中的选择性偶联应用 (Qin 等人,2014 年)。
螺旋纤维的形成
Afrasiabi 和 Kraatz(2013 年)展示了 Boc-L-Phe-L-Lys(Z)-OMe 作为低分子量凝胶剂(LMWG)的用途,该凝胶剂能够在超声处理下形成螺旋纤维。这个二肽表现出自愈和热手性光学转换行为,表明其在创建螺旋纤维的有序网络中具有潜力,这在材料科学中可用于创建新型有机凝胶 (Afrasiabi 和 Kraatz,2013 年)。
非水介质中的酶动力学
Čeřovský(1990 年)研究了 Boc-Lys-Ome 与各种氨基酸酰胺和肽的反应,这些反应由乙腈中的胰蛋白酶催化。这项研究有助于理解非水介质中的酶动力学和肽合成,突出了 Boc-Lys-Ome 在此类过程中的作用 (Čeřovský,1990 年)。
细胞死亡研究
Déas 等人(1998 年)研究了肽半胱天冬酶抑制剂(包括 BOC-D.fmk)对人外周 T 淋巴细胞凋亡的影响。虽然没有直接涉及 Boc-L-lys(Z)-ome,但这项研究是相关的,因为它为 Boc 保护肽在凋亡和细胞死亡研究中的更广泛使用提供了背景 (Déas 等人,1998 年)。
光物理研究和凝胶形成
王等人(2022 年)研究了 Boc-Lys(Z)-Phe-OMe 衍生物,揭示了它们在芳香溶剂中形成凝胶并表现出强烈的电荷转移相互作用的能力。这些发现表明在光物理研究和响应材料开发中的应用 (Wang 等人,2022 年)。
作用机制
Target of Action
Boc-L-lys(Z)-ome is primarily used in the synthesis of polypeptides and proteins, serving as a building block in these larger structures . It is particularly utilized in the creation of antimicrobial peptides (AMPs), which are promising tools in combating antimicrobial resistance . The primary targets of these AMPs are bacterial cells, specifically both Gram-positive and Gram-negative bacteria .
Mode of Action
The mode of action of this compound, when incorporated into AMPs, is through disruption of bacterial cell membranes . This disruption leads to the death of the bacterial cells, providing the antimicrobial effect .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to protein synthesis and antimicrobial activity. The compound is incorporated into polypeptides through ring-opening polymerization (ROP), a process mediated by an amine-terminated polyamidoamine dendrimer . The resulting polypeptides can disrupt bacterial cell membranes, leading to cell death .
Pharmacokinetics
It is known that the compound can be efficiently incorporated into polypeptides through rop .
Result of Action
The result of the action of this compound, when incorporated into AMPs, is the death of bacterial cells. This is achieved through the disruption of the bacterial cell membrane . The AMPs show excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into polypeptides through ROP can be affected by the conditions of the reaction, such as temperature and pH . Additionally, the antimicrobial activity of the resulting AMPs can be influenced by factors such as the presence of other substances that can interact with the AMPs or the bacteria .
未来方向
生化分析
Biochemical Properties
Boc-L-lys(Z)-ome plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through non-covalent intermolecular forces such as hydrogen bonding . The this compound molecule is basic, which may play important roles in peptide function .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The 2-Cl-Z group in this compound is labile and can be removed when the peptide is cleaved from the resin, which may also be removed by hydrogenolysis .
属性
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVYJATJHQXRX-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128425 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73548-77-3 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73548-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-Lys(Z)-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


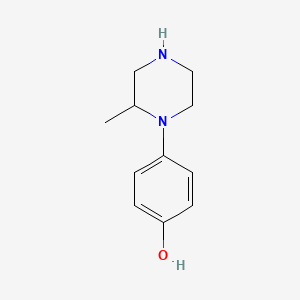

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)

